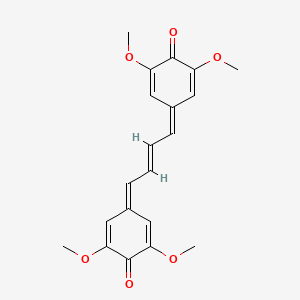
Kinobeon A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kinobeon a belongs to the class of organic compounds known as p-quinomethanes. These are organic compounds containing a benzene ring conjugated to a methylidene group and a ketone at carbon atoms 1 and 4, respectively. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Antioxidant Properties
Kinobeon A has been demonstrated to possess significant antioxidant activity. Research indicates that it effectively prevents oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound was evaluated using several systems, including:
- NADPH-induced microsomal lipid peroxidation : this compound significantly decreased the formation of thiobarbituric acid reactive substances (TBARS) in a dose-dependent manner, showing complete inhibition at 10 µM concentration .
- Superoxide anion scavenging : In comparative studies, this compound exhibited a superior ability to scavenge superoxide anions compared to other antioxidants like lignan and quercetin, with IC50 values of 1 µM and 0.8 µM, respectively .
Cytoprotective Effects
The cytoprotective effects of this compound have been extensively studied in various cell lines:
- Madin-Darby Bovine Kidney Cells : this compound enhanced cell survival ratios when exposed to oxidative treatments such as hydrogen peroxide and menadione. Its protective effects were notably stronger than those of lignan and quercetin under similar conditions .
- Human Hepatoma Cells (HepG2) : Similar cytoprotective actions were observed in HepG2 cells, indicating the broader applicability of this compound in protecting against oxidative stress-induced cell damage .
Potential Therapeutic Applications
Given its strong antioxidant properties, this compound holds promise for therapeutic applications in several areas:
- Skin and Eye Diseases : As a potent quencher of singlet oxygen, this compound may be beneficial in preventing oxidative damage related to skin and ocular conditions .
- Chronic Diseases : The compound's ability to mitigate oxidative stress suggests potential applications in managing diseases linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Propriétés
Numéro CAS |
155239-87-5 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[(E)-4-(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)but-2-enylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H20O6/c1-23-15-9-13(10-16(24-2)19(15)21)7-5-6-8-14-11-17(25-3)20(22)18(12-14)26-4/h5-12H,1-4H3/b6-5+ |
Clé InChI |
KQTQOJWCKLPTGL-AATRIKPKSA-N |
SMILES |
COC1=CC(=CC=CC=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |
SMILES isomérique |
COC1=CC(=C/C=C/C=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |
SMILES canonique |
COC1=CC(=CC=CC=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC |
melting_point |
224-226°C |
Description physique |
Solid |
Synonymes |
kinobeon A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















